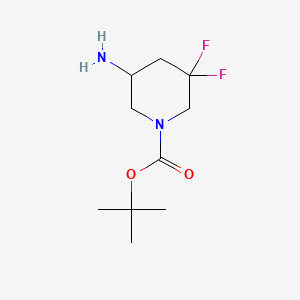

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Description

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1392473-32-3) is a heterocyclic building block with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . It features a piperidine ring substituted with two fluorine atoms at the 3,3-positions and an amino group at the 5-position, protected by a tert-butyloxycarbonyl (Boc) group. This compound is widely used in medicinal chemistry for drug discovery due to its ability to modulate electronic and steric properties via fluorine substitution and amine functionality. It is stored at 2–8°C under inert conditions and has notable safety hazards, including skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Properties

IUPAC Name |

tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-7(13)4-10(11,12)6-14/h7H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFQRFDPXSAJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301143260 | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258638-82-2 | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258638-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 5-amino-3,3-difluoro-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301143260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deoxo-Fluor Reagents

Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) and related reagents enable direct fluorination of ketones or alcohols. For example, 3-oxopiperidine intermediates are treated with Deoxo-Fluor in dichloromethane at −78°C, yielding 3,3-difluoropiperidine derivatives with >90% efficiency.

Electrophilic Fluorination

Selective electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) has been reported under radical initiation. This method minimizes side reactions and is compatible with Boc-protected intermediates.

Comparative Efficiency of Fluorination Methods

| Method | Reagent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Deoxo-Fluor | Deoxo-Fluor | −78 | 92 | 98 |

| Electrophilic | NFSI | 25 | 88 | 95 |

Stereochemical Control in Piperidine Synthesis

The stereochemistry of the 5-amino group is pivotal for biological activity. Source 3 identifies tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 2055848-76-3) as a chiral variant, synthesized via asymmetric hydrogenation. A rhodium-catalyzed process using (R)-BINAP as a ligand achieves enantiomeric excess (ee) >99%.

Key Steps for Enantioselective Synthesis

-

Chiral Ligand Selection : (R)-BINAP or Josiphos ligands optimize stereochemical outcomes.

-

Hydrogenation Conditions : 50 psi H₂, 40°C, in methanol with a substrate-to-catalyst ratio of 1,000:1.

Nitro Reduction and Impurity Mitigation

The patent CN110551063A details nitro-to-amine reduction strategies applicable to this compound. Sodium sulfide nonahydrate (Na₂S·9H₂O) in methanol/water mixtures reduces nitro intermediates at 70–80°C. Crucially, adding inorganic salts (e.g., NH₄Cl) suppresses azo impurity formation by 80–90%.

Optimized Reduction Protocol

Scalability and Industrial Considerations

Large-scale production demands cost-effective and safe processes. The Apollo Scientific safety data sheet emphasizes handling hazards (e.g., H302, H315), necessitating closed-system equipment and PPE. Continuous-flow reactors are advocated for fluorination steps to enhance safety and reproducibility.

Key Industrial Parameters

Analytical Characterization

Routine quality control involves:

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with its structural analogs, highlighting differences in substituents, molecular properties, and applications:

Key Research Findings

Physicochemical Properties

- Fluorine vs. Methyl Substitution : Replacing difluoro with dimethyl groups () increases hydrophobicity (logP from ~1.5 to ~2.3) but reduces electronegativity, impacting solubility and target binding.

- Aminomethyl vs. Amino: The aminomethyl analog (CAS 1373502-92-1) has a higher molecular weight (250.29 vs. 236.26) and altered hydrogen-bonding capacity, favoring interactions with polar residues in enzymes .

Biological Activity

Tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS Number: 1258638-82-2) is a novel compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : CHFNO

- Molecular Weight : 236.26 g/mol

- IUPAC Name : tert-butyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate

The compound features a piperidine ring with an amino group and two fluorine atoms at the 3-position, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the amino group allows for potential interactions with receptors and enzymes, while the difluoro substituents may enhance lipophilicity and membrane permeability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure suggests potential binding to neurotransmitter receptors, which could lead to pharmacological effects similar to other piperidine derivatives known for their activity in central nervous system disorders.

- Antiviral Activity : Preliminary studies indicate that compounds with similar structures have shown antiviral properties, particularly against viruses like dengue.

Biological Activity Overview

Study 1: Antiviral Properties

A study investigating the antiviral activity of various piperidine derivatives highlighted the potential of compounds similar to this compound in inhibiting viral replication. The study utilized human primary monocyte-derived dendritic cells (MDDCs) as an ex vivo model to assess efficacy against dengue virus (DENV), demonstrating significant antiviral effects at submicromolar concentrations.

Study 2: Enzyme Inhibition

Research focusing on enzyme inhibitors has shown that piperidine derivatives can selectively inhibit kinases involved in various signaling pathways. This compound's unique structure may allow it to target specific kinases, potentially leading to therapeutic applications in cancer treatment.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique properties make it a candidate for developing new therapeutics targeting neurological disorders and viral infections.

- Synthetic Intermediates : The compound can serve as an intermediate in synthesizing more complex molecules with desired biological activities.

Q & A

Basic: What are the common synthetic routes for tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate?

The synthesis typically involves multi-step protocols:

Piperidine Core Functionalization : Start with a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate derivatives).

Fluorination : Introduce fluorine atoms at the 3,3-positions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .

Amination : Install the 5-amino group via reductive amination or nucleophilic substitution, often requiring protecting groups (e.g., Boc) to prevent side reactions .

Deprotection and Purification : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) and purify via recrystallization or column chromatography .

Basic: What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, F NMR resolves fluorine environments .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm) .

Advanced: How can fluorination steps be optimized to minimize byproducts?

- Reagent Selection : DAST provides selective fluorination but requires strict temperature control (-78°C to 0°C) to avoid over-fluorination .

- Solvent Choice : Use inert solvents like dichloromethane (DCM) or THF to stabilize reactive intermediates .

- Monitoring : Track reaction progress via F NMR to detect early-stage byproducts and adjust stoichiometry .

Advanced: How to resolve contradictions in structural data (e.g., X-ray vs. computational models)?

- X-ray Refinement : Use programs like SHELXL to refine crystallographic data, ensuring accurate bond-length and angle measurements .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemistry .

Basic: What purification techniques are effective post-synthesis?

- Recrystallization : Use solvent pairs (e.g., ethyl acetate/hexane) to isolate high-purity crystals .

- Flash Chromatography : Optimize mobile phases (e.g., 5-10% MeOH in DCM) for efficient separation of polar intermediates .

Advanced: How to ensure enantiomeric purity during synthesis?

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Evans oxazolidinones) to control stereochemistry during fluorination or amination .

- HPLC Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee) .

Basic: What are common reactions involving this compound?

- Deprotection : Acidic cleavage of the tert-butyl group yields free amines for further functionalization .

- Nucleophilic Substitution : React the 5-amino group with electrophiles (e.g., acyl chlorides) to form amide derivatives .

Advanced: What role does this compound play in drug discovery?

- Scaffold for Bioactive Molecules : Its difluoropiperidine core enhances metabolic stability and binding affinity in kinase inhibitors or GPCR modulators .

- SAR Studies : Modify substituents to explore structure-activity relationships, particularly in CNS-targeting therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.